molecular formula C19H20N6 B280215 2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

Cat. No.: B280215
M. Wt: 332.4 g/mol
InChI Key: PTYGVKYRDGUFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves multiple steps. One common method includes the reaction of primary amines with 1,1-bis-(methylthio)-2-nitroethene, followed by cyclization with ninhydrin and barbituric acid under mild conditions in ethanol . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound may also interfere with the metabolic pathways of the Plasmodium parasite, contributing to its antimalarial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-3,3-DICYANO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is unique due to its specific structural features and the combination of pharmacological activities it exhibits. Its ability to target multiple pathways and its potential for therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C19H20N6

Molecular Weight

332.4 g/mol

IUPAC Name

2-amino-4-(1,3,5-trimethylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C19H20N6/c1-11-16(12(2)25(3)24-11)17-14-7-5-4-6-13(14)15(8-20)18(23)19(17,9-21)10-22/h6,14,17H,4-5,7,23H2,1-3H3

InChI Key

PTYGVKYRDGUFHC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N

Canonical SMILES

CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.